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Compound of Interest

Compound Name: (+)-Norpatchoulenol

Cat. No.: B191985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

sesquiterpenoid (+)-Norpatchoulenol, a significant contributor to the characteristic aroma of

patchouli oil. This document collates available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data into a structured format to facilitate research and

development applications. Detailed experimental protocols for acquiring such data are also

presented.

Spectroscopic Data of (+)-Norpatchoulenol
The following tables summarize the critical spectroscopic data for (+)-Norpatchoulenol,
essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for (+)-
Norpatchoulenol

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

the searched sources
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Table 2: ¹³C NMR Spectroscopic Data for (+)-
Norpatchoulenol

Chemical Shift (δ) ppm Carbon Type Assignment

Data not available in the

searched sources

Table 3: Infrared (IR) Spectroscopy Data for (+)-
Norpatchoulenol

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in the searched sources

Table 4: Mass Spectrometry (MS) Data for (+)-
Norpatchoulenol

m/z Relative Intensity (%) Ion Assignment

Data not available in the

searched sources

Note: While several sources confirm the existence of this spectroscopic data, the specific,

detailed values from the primary literature, notably Teisseire et al. (1974), could not be

accessed through the available search capabilities.

Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the

spectroscopic analysis of sesquiterpenoids like (+)-Norpatchoulenol, based on standard

practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified (+)-Norpatchoulenol.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD).

The choice of solvent should be based on the solubility of the compound and the desired

resolution of proton signals.

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or

32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans will be required due to the lower natural abundance of the ¹³C isotope.

2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments

should be performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat (thin film): If the sample is a liquid, a drop can be placed between two KBr or NaCl

plates.

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr

powder and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum.

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation

technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS Protocol:

Sample Preparation: Prepare a dilute solution of (+)-Norpatchoulenol in a volatile organic

solvent (e.g., hexane, dichloromethane).
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Chromatographic Separation:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection

port.

Temperature Program: A typical temperature program would start at a low temperature

(e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g.,

250°C) to ensure elution of the compound.

Carrier Gas: Helium is typically used as the carrier gas.

Mass Spectrometry:

Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragment

ions and creating a library-searchable mass spectrum. Electrospray Ionization (ESI) or

Chemical Ionization (CI) can be used for softer ionization to better observe the molecular

ion.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Data Acquisition: Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like (+)-Norpatchoulenol.
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General Workflow for Spectroscopic Analysis of (+)-Norpatchoulenol

Isolation and Purification

Spectroscopic Analysis

Structure Elucidation

Extraction from Natural Source (e.g., Patchouli Oil)

Chromatographic Purification (e.g., Column, HPLC)

Purity Assessment (e.g., GC, TLC)
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Purified Sample

IR Spectroscopy Mass Spectrometry
(GC-MS, LC-MS)

Integration of Spectroscopic Data

Proposal of Chemical Structure

Stereochemical Assignment (e.g., NOESY, Chiral Analysis)

Final Structure Confirmation
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Caption: A flowchart illustrating the typical process from isolation to structural confirmation of

(+)-Norpatchoulenol.

To cite this document: BenchChem. [Spectroscopic Profile of (+)-Norpatchoulenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191985#spectroscopic-data-nmr-ir-ms-for-
norpatchoulenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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